molecular formula C6H7ClN2 B582039 5-Chloro-6-methylpyridin-3-amine CAS No. 896161-13-0

5-Chloro-6-methylpyridin-3-amine

Cat. No. B582039
M. Wt: 142.586
InChI Key: WOMATBULYGQEFL-UHFFFAOYSA-N
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Description

5-Chloro-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 896161-13-0 . It has a molecular weight of 142.59 and its IUPAC name is 5-chloro-6-methyl-3-pyridinamine .


Synthesis Analysis

An improved synthesis of a similar compound, 6-Chloro-5-methylpyridin-2-amine, was described in a paper . The synthesis avoided the utilization of peroxide and involved a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The Inchi Code for 5-Chloro-6-methylpyridin-3-amine is 1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-6-methylpyridin-3-amine are not available, amines in general can undergo a variety of reactions. These include SN2 reactions with alkyl halides, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide .


Physical And Chemical Properties Analysis

5-Chloro-6-methylpyridin-3-amine is a solid at room temperature . It has a boiling point of 268.9±35.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Bioactive Compounds : "5-Chloro-6-methylpyridin-3-amine" is utilized in the synthesis of diverse bioactive molecules. A study demonstrates the preparation of imines derived from 2-chloro-5-methylpyridine, highlighting their potential applications as herbicides, fungicides, and in cancer treatment. The facile synthesis of these imines showcases the versatility of pyridine derivatives in accessing a wide range of biologically active compounds (Gangadasu, Raju, & Jayathirtha Rao, 2002).

  • Chemoselective Amination : Research on the chemoselective amination of polyhalopyridines, including derivatives similar to "5-Chloro-6-methylpyridin-3-amine," highlights the development of selective synthesis methods. These methods enable the precise modification of pyridine derivatives, paving the way for the creation of targeted molecules for various scientific and medicinal applications (Ji, Li, & Bunnelle, 2003).

  • Ring Transformations and Aminations : The reactivity of halogenated pyridines with nucleophiles has been explored to achieve ring transformations and aminations, leading to the synthesis of compounds with potential utility in pharmaceuticals and agrochemicals. Such transformations are crucial for the structural diversification of pyridine-based scaffolds (Hertog, Plas, Pieterse, & Streef, 2010).

  • Structural and Physicochemical Studies : Investigations into the structural and physicochemical properties of compounds derived from pyridine analogs contribute to our understanding of their reactivity and potential applications. These studies facilitate the design of new materials and molecules with improved performance in their respective applications (Wróblewska, Sikorski, Lis, Ebead, & Błażejowski, 2006).

Safety And Hazards

5-Chloro-6-methylpyridin-3-amine is classified as corrosive . The safety information includes hazard statements such as H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P304+P340, P321, P363, P405, P501 .

Future Directions

The compound 6-Chloro-5-methylpyridin-2-amine, which is structurally similar to 5-Chloro-6-methylpyridin-3-amine, has been identified as a key intermediate for making Lumacaftor , a drug used in the treatment of cystic fibrosis. This suggests potential future directions for the use of 5-Chloro-6-methylpyridin-3-amine in pharmaceutical synthesis.

properties

IUPAC Name

5-chloro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMATBULYGQEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717127
Record name 5-Chloro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methylpyridin-3-amine

CAS RN

896161-13-0
Record name 5-Chloro-6-methyl-3-pyridinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methylpyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID60717127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-methylpyridin-3-amine
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